2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride is a nitrogen-based heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of applications in materials science, pharmaceuticals, and organic chemistry . This compound is particularly interesting due to its potential as a synthetic intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride typically involves the reaction of 2,3-dichloroquinoxaline with thionyl chloride in the presence of dimethylformamide (DMF) . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium salts of hydrazonodithioates and thioureas.
Oxidation: Vanadium (V) oxide is often used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products
The major products formed from these reactions include various substituted quinoxalines and condensed quinoxalines .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of various quinoxaline derivatives.
Biology: It has potential antimicrobial activity and can be used in the development of new antibiotics.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride involves its interaction with nucleophiles due to the presence of electrophilic chlorine atoms. This interaction leads to the formation of various substituted quinoxalines . The molecular targets and pathways involved are primarily related to its ability to undergo nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloroquinoxaline: Similar in structure but lacks the carbonyl chloride group.
1,3-Dithiolo[4,5-b]quinoxaline: Contains sulfur atoms and has different reactivity.
Thiazolo[4,5-b]quinoxaline: Contains sulfur and nitrogen atoms, leading to different biological activities.
Eigenschaften
CAS-Nummer |
61598-26-3 |
---|---|
Molekularformel |
C9H5Cl3N2O |
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
2,3-dichloro-1H-quinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl3N2O/c10-7-9(12,8(11)15)14-6-4-2-1-3-5(6)13-7/h1-4,14H |
InChI-Schlüssel |
RUWYJJFFYIEJEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(C(=N2)Cl)(C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.